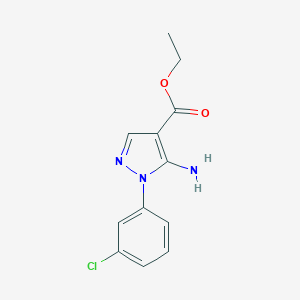

Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYOTMSWCKDYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353890 | |

| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15001-08-8 | |

| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 15001-08-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, with CAS number 15001-08-8, is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a recognized pharmacophore, contributing to a range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential mechanism of action, particularly in the context of its anti-inflammatory and analgesic properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Physicochemical and Pharmacokinetic Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug discovery.

| Identifier | Value |

| CAS Number | 15001-08-8 |

| Molecular Formula | C₁₂H₁₂ClN₃O₂[1] |

| Molecular Weight | 265.7 g/mol [1] |

| IUPAC Name | ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate |

| Synonyms | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, Ethyl 5-amino-1-(3-chlorophenyl)-4-pyrazolecarboxylate |

| PubChem CID | 757292[1] |

| MDL Number | MFCD00973940[1] |

| Property | Value |

| Appearance | White crystalline solid[1] |

| Melting Point | 116-122 °C[1] |

| Boiling Point | 419.5 °C at 760 mmHg |

| Density | 1.37 g/cm³ |

| Flash Point | 207.5 °C |

| Purity | ≥ 99% (HPLC)[1] |

| Storage Conditions | Store at 0-8 °C[1] |

Synthesis and Experimental Protocol

The synthesis of this compound typically proceeds via a cyclocondensation reaction. A common and efficient method involves the reaction of a substituted hydrazine with a suitable three-carbon electrophilic synthon. A plausible and widely used precursor for the pyrazole core is ethyl 2-cyano-3-ethoxyacrylate.

Hypothetical Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of analogous 5-aminopyrazole-4-carboxylates.

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Materials:

-

3-Chlorophenylhydrazine hydrochloride

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Ethanol (absolute)

-

Sodium acetate (anhydrous)

-

Deionized water

Procedure:

-

Preparation of 3-Chlorophenylhydrazine (free base): In a 250 mL round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride in deionized water. Add a saturated solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH ~8), and a precipitate forms. Extract the free base with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 3-chlorophenylhydrazine as an oil or low-melting solid.

-

Cyclocondensation Reaction: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared 3-chlorophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate in equimolar amounts.

-

Solvent and Catalyst: Add absolute ethanol to the flask to dissolve the reactants. A catalytic amount of a weak base like sodium acetate can be added to facilitate the reaction, although in many cases, the reaction proceeds without an additional catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add the reaction mixture to ice-cold water with stirring to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water. Recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Biological Activity and Potential Signaling Pathway

Derivatives of 5-aminopyrazole are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The structural similarity of some pyrazole-containing compounds to the non-steroidal anti-inflammatory drug (NSAID) Celecoxib suggests a potential mechanism of action involving the cyclooxygenase (COX) pathway.

Hypothesized Anti-inflammatory and Analgesic Signaling Pathway

The anti-inflammatory and analgesic effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme.[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Figure 2: Hypothesized mechanism of action via COX-2 inhibition.

This proposed pathway suggests that this compound may act as a selective inhibitor of the COX-2 enzyme. This inhibition would lead to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. This makes it a promising scaffold for the development of novel anti-inflammatory and analgesic drugs.

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal chemistry and a valuable tool for biological research.[1]

-

Lead Compound for Drug Discovery: Its core pyrazole structure is a privileged scaffold in drug design. The amino and ester functional groups provide convenient handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

-

Intermediate in Synthesis: This compound is a key intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are also known to possess a wide range of biological activities.[1]

-

Probe for Biological Pathways: Due to its potential interaction with enzymes like COX-2, it can be used as a chemical probe to study the role of these pathways in various disease models.[1]

-

Agrochemical Research: Pyrazole derivatives have also found applications in the development of new agrochemicals, and this compound could be explored for such purposes.[1]

Conclusion

This compound is a chemical compound with significant potential in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the known biological activities of the 5-aminopyrazole scaffold, makes it an attractive starting point for the development of new therapeutic agents, particularly for inflammatory conditions and pain management. Further investigation into its specific molecular targets and mechanism of action will be crucial in fully realizing its therapeutic potential. This technical guide provides a foundational understanding for researchers and scientists working with this promising molecule.

References

An In-depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The known physicochemical properties of this compound are summarized below. These values are primarily derived from chemical supplier databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ | Echemi[1] |

| Molecular Weight | 265.7 g/mol | Chem-Impex[2] |

| CAS Number | 15001-08-8 | Chem-Impex[2], Echemi[1] |

| Appearance | White crystalline solid | Chem-Impex[2] |

| Melting Point | 115-122 °C | Chem-Impex[2], Echemi[1] |

| Boiling Point | 419.5 °C | Echemi[1] |

| Density | 1.37 g/cm³ | Echemi[1] |

| Vapor Pressure | 3.04E-07 mmHg at 25°C | Echemi[1] |

| Polar Surface Area (PSA) | 70.14 Ų | Echemi[1] |

| XLogP3 | 2.86580 | Echemi[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[2] |

Experimental Protocols

Determination of Melting Point: The melting point of a solid sample is typically determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. For a substance with a reported melting range of 115-122 °C, this indicates the transition from solid to liquid phase.

Synthesis of Pyrazole Derivatives: The synthesis of 5-amino-1H-pyrazole derivatives often involves the condensation of a hydrazine derivative with a β-keto nitrile or a similar three-carbon precursor. A general synthetic scheme is outlined below.

Caption: General synthesis scheme for this compound.

Purification and Characterization: Following synthesis, the crude product is typically purified using recrystallization or column chromatography. The purity and identity of the final compound are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A purity of ≥ 99% as determined by HPLC is commonly reported for commercial samples.[2]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 5-aminopyrazole have shown a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Inhibition of Cyclooxygenase-2 (COX-2): Many pyrazole-containing compounds are known to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3][4][5] Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. The inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Potential inhibition of the COX-2 pathway by the pyrazole derivative.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs): Aberrant signaling through FGFRs is implicated in various cancers. Several 5-amino-1H-pyrazole derivatives have been designed and synthesized as potent inhibitors of FGFRs.[6][7][8] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways involved in cell proliferation and survival.

Caption: Potential mechanism of FGFR inhibition by the pyrazole derivative.

Conclusion

This compound is a compound with well-defined physicochemical properties and significant potential for further investigation in drug discovery. Its structural similarity to known COX-2 and FGFR inhibitors makes it a valuable candidate for screening in anti-inflammatory and oncology research programs. The synthetic accessibility and the established biological relevance of the 5-aminopyrazole core provide a strong foundation for the development of novel therapeutic agents. Further studies are warranted to fully elucidate its specific biological targets and mechanisms of action.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Characterization of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point for Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 15001-08-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural recitation. It delves into the causal reasoning behind methodological choices, establishes a self-validating protocol for ensuring data integrity, and contextualizes the significance of this physical parameter within the broader field of medicinal chemistry. We present a detailed, field-proven protocol for melting point determination via the capillary method, discuss the interpretation of results, and situate this specific compound within the valuable class of pyrazole scaffolds.

Introduction: The Strategic Importance of Pyrazole Scaffolds and Physicochemical Properties

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in modern drug discovery.[1][2][3] Its structural versatility and capacity for diverse molecular interactions have led to its incorporation into numerous FDA-approved drugs, spanning therapeutic areas such as anti-inflammatory, anticoagulant, and analgesic agents.[1][4] The specific compound, this compound, serves as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, with research highlighting its utility in developing anti-inflammatory and analgesic drugs.[5]

In the rigorous process of drug development, the precise characterization of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. The melting point, or more accurately the melting range, is a fundamental thermodynamic property that serves as a critical indicator of purity and identity.[6] A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas the presence of impurities typically depresses the melting point and broadens the range. Therefore, the accurate determination of the melting point for this compound is an essential first step in its chemical and pharmaceutical assessment.

Compound Profile and Known Data

A thorough characterization begins with consolidating known information. This section summarizes the key identifiers and reported physical properties for the target compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][7] |

| Synonyms | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | [5] |

| CAS Number | 15001-08-8 | [5][7] |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [5][7] |

| Molecular Weight | 265.7 g/mol | [5] |

| Appearance | White crystalline solid | [5] |

| Reported Melting Point | 115-117 °C / 116-122 °C | [5][7][8] |

Note: The slight variation in the reported melting range is common and can be attributed to differences in analytical equipment, heating rates, and the purity of the analyzed sample.

The Foundational Principle: Melting Point as a Criterion of Purity

The transition from a solid to a liquid phase occurs at a temperature where the vibrational energy of the molecules overcomes the forces of the crystal lattice. For a pure substance, this transition is typically sharp. However, when an impurity is introduced into the crystal lattice, it disrupts the uniform intermolecular forces, effectively lowering the energy required to break the lattice structure. This phenomenon results in both a depression of the melting point and a broadening of the melting range. This principle is the cornerstone of using melting point determination as a rapid and effective tool for purity assessment.

Experimental Protocol: A Self-Validating Method for Melting Point Determination

The following protocol is designed to ensure accuracy and reproducibility, incorporating steps for system validation as mandated by good laboratory practices and standards such as the United States Pharmacopeia (USP) General Chapter <741>.[9][10]

Instrumentation and Materials

-

Apparatus: Capillary Melting Point Apparatus (e.g., Electrothermal Mel-Temp®, Stuart SMP series, or equivalent automated system).

-

Capillary Tubes: Glass, sealed at one end, 0.8-1.2 mm internal diameter.[9]

-

Sample: this compound, finely powdered.

-

Calibration Standards: USP Melting Point Reference Standards (e.g., Vanillin [81-83°C], Caffeine [235-237.5°C]). The choice of standards should bracket the expected melting point of the sample.[9][11]

System Calibration (Trustworthiness Pillar)

Causality: Before analyzing an unknown, the accuracy of the apparatus must be verified. This is a non-negotiable step to ensure the trustworthiness of the generated data.

-

Select at least two USP Reference Standards whose melting points bracket the expected 115-122 °C range of the target compound.

-

Following the procedure in section 4.3, determine the melting point of each standard.

-

The observed melting points must fall within the certified range for each standard. If they do not, the apparatus requires servicing or recalibration according to the manufacturer's instructions before proceeding.

Detailed Measurement Protocol (Expertise Pillar)

-

Sample Preparation: Place a small amount of the white crystalline solid onto a clean, dry watch glass. Using a spatula, crush the sample into a fine, uniform powder. Causality: A fine powder ensures efficient and uniform packing into the capillary tube, which is critical for consistent heat transfer throughout the sample.[11]

-

Capillary Loading: Invert a capillary tube and tap the open end into the powdered sample until a small plug of material enters the tube. Gently tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until the sample is packed to a height of 2-3 mm. Causality: A consistent, small sample height ensures a uniform and rapid response to temperature changes, leading to a sharper, more accurate melting range.[12]

-

Apparatus Setup: Set the plateau temperature on the apparatus to approximately 10°C below the lowest expected melting point (e.g., set to 105°C).[13][14]

-

Measurement Execution: a. Insert the loaded capillary tube into the heating block of the apparatus. b. Allow the block to heat rapidly to the set plateau temperature. c. Once the plateau temperature is reached and stabilized, adjust the heating rate to 1-2°C per minute. Causality: A slow heating rate near the melting point is crucial. It ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting temperature.[6][9] d. Observe the sample through the magnifying lens. e. Record T₁: The temperature at which the first drop of liquid becomes visible. f. Record T₂: The temperature at which the last solid particle melts, and the sample is completely liquid.

-

Reporting: The result is reported as a range: T₁ - T₂. For this compound, a result such as "118-120°C" is expected for a pure sample.

-

Replicate Analysis: Perform the measurement in triplicate to ensure consistency and report the average range.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the self-validating melting point determination protocol.

Caption: Workflow for USP-compliant melting point determination.

Interpretation of Results

-

Sharp Melting Range (e.g., 1-2°C wide): This is indicative of high sample purity. The observed range should align with the literature values of 115-122°C.[5][7]

-

Broad Melting Range (>3°C wide) and Depressed Value: This strongly suggests the presence of impurities. The impurities disrupt the crystal lattice, causing the substance to melt over a wider temperature range and at a lower temperature than the pure compound.

-

Decomposition: If the sample darkens, chars, or evolves gas during heating, this should be noted. In such cases, the reported value would be a "melting point with decomposition."

Conclusion

The determination of the melting point of this compound is a foundational analytical procedure that provides critical data regarding its identity and purity. By adhering to a protocol grounded in authoritative standards like USP <741> and incorporating self-validating steps such as instrument calibration, researchers can generate trustworthy and reproducible data.[9] An observed melting range consistent with the reported values of 115-122°C confirms the integrity of this valuable chemical intermediate, paving the way for its successful application in pharmaceutical and agrochemical research and development.[5][7]

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. Buy 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate [smolecule.com]

- 9. uspbpep.com [uspbpep.com]

- 10. â©741⪠Melting Range or Temperature [doi.usp.org]

- 11. pharmajia.com [pharmajia.com]

- 12. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 13. pharmabeginers.com [pharmabeginers.com]

- 14. drugfuture.com [drugfuture.com]

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative solubility data in public literature, this guide synthesizes information on its physicochemical properties to predict its solubility behavior. Furthermore, it offers detailed experimental protocols for determining its solubility and explores a relevant biological signaling pathway.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is influenced by its physicochemical properties. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H12ClN3O2 | [1] |

| Molecular Weight | 265.7 g/mol | [2] |

| Melting Point | 115-117 °C | [1] |

| Boiling Point | 419.5 °C | [1] |

| XLogP3 | 2.86580 | [1] |

| Appearance | White crystalline solid | [2] |

Interpreting the Physicochemical Properties for Solubility Prediction:

The XLogP3 value of 2.86580 suggests that this compound has a moderate level of lipophilicity. Generally, compounds with a positive LogP value are more soluble in organic solvents than in water. The relatively high melting point indicates strong intermolecular forces in the solid state, which must be overcome for dissolution to occur. This can sometimes correlate with lower solubility.

Based on these properties and the general characteristics of pyrazole derivatives, the following solubility profile can be predicted:

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low to sparingly soluble | The moderate lipophilicity (positive XLogP3) and the presence of a non-polar chlorophenyl group suggest limited solubility in polar solvents like water. Pyrazole itself has limited water solubility.[3] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are capable of disrupting the intermolecular forces of the solid and can solvate both polar and non-polar parts of the molecule. |

| Alcohols (e.g., Ethanol, Methanol) | Moderately soluble | These solvents have both polar and non-polar characteristics, making them suitable for dissolving compounds with mixed polarity. Pyrazole and its derivatives are generally more soluble in alcohols than in water.[3] |

| Non-polar Solvents (e.g., Toluene, Hexane) | Sparingly to slightly soluble | While the compound has lipophilic character, the presence of polar functional groups (amino, ester, pyrazole ring nitrogens) will limit its solubility in highly non-polar solvents. |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound.

Caption: A flowchart of the experimental workflow for determining drug solubility.

Potential Signaling Pathway Involvement: Cyclooxygenase (COX) Pathway

Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties by inhibiting the cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid autacoids that mediate inflammation.[6] The following diagram illustrates a simplified representation of the COX signaling pathway.

Caption: The COX signaling pathway leading to inflammation.

In this pathway, inflammatory stimuli trigger the release of arachidonic acid from cell membranes by phospholipase A2.[6] Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammatory responses.[6] Pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) often exert their therapeutic effect by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins.[5] Further research would be required to determine the specific interaction of this compound with this or other signaling pathways.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole of significant interest in pharmaceutical and agrochemical research.[1] As direct experimental data for this specific molecule is not always readily available, this document serves as a predictive and interpretive manual for researchers. We will dissect the molecular structure, predict the chemical shifts, multiplicities, and integration of each proton signal, and provide a robust experimental protocol for acquiring a high-quality spectrum. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar heterocyclic compounds.

Introduction: The Structural Significance of a Substituted Pyrazole

This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities.[2] The specific arrangement of substituents—an ethyl carboxylate, an amino group, and a 3-chlorophenyl ring—creates a unique electronic and steric environment that dictates its chemical properties and potential applications.[1]

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships. A thorough understanding of the ¹H NMR spectrum is therefore critical for confirming the identity and purity of synthesized this compound.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first analyze the molecular structure and identify all non-equivalent protons.

Figure 1. Chemical structure of this compound with protons labeled (a-i).

There are nine distinct proton environments in the molecule, labeled (a) through (i) in Figure 1.

Theoretical ¹H NMR Spectrum Prediction

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for each proton are summarized in Table 1. These predictions are based on established chemical shift ranges for similar functional groups and the electronic effects of neighboring substituents.[3][4][5]

| Proton Label | Description | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H (a) | Pyrazole Ring H-3 | 7.5 - 8.0 | Singlet (s) | 1H | This proton is on an aromatic heterocyclic ring and will appear downfield. It has no adjacent protons, resulting in a singlet. |

| NH₂ (b) | Amino Group | 5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. |

| H (d) | Phenyl Ring H-2' | 7.6 - 7.8 | Singlet or Narrow Triplet (s or t) | 1H | This proton is ortho to the pyrazole substituent and meta to the chlorine. It will be downfield. Depending on the resolution, it may appear as a narrow triplet due to coupling with H-4' and H-6'. |

| H (e) | Phenyl Ring H-6' | 7.4 - 7.6 | Doublet of Doublets (dd) or Triplet (t) | 1H | This proton is ortho to the pyrazole and meta to the chlorine. It will couple with H-2' and H-4'. |

| H (f) | Phenyl Ring H-4' | 7.3 - 7.5 | Triplet (t) | 1H | This proton is meta to both the pyrazole and the chlorine. It will be split into a triplet by its two ortho neighbors. |

| H (g) | Phenyl Ring H-5' | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | This proton is ortho to the chlorine and meta to the pyrazole. It will be influenced by both groups and couple with H-4' and H-6'. |

| CH₂ (h) | Ethyl Ester Methylene | 4.1 - 4.4 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group (3 protons + 1 = 4).[6] |

| CH₃ (i) | Ethyl Ester Methyl | 1.2 - 1.5 | Triplet (t) | 3H | These protons are in a standard alkyl environment but are split into a triplet by the adjacent methylene group (2 protons + 1 = 3).[6] |

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure optimal sensitivity.

-

Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for good resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Acquisition Time: An acquisition time of at least 3-4 seconds is recommended for good digital resolution.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Figure 2. Experimental workflow for acquiring a ¹H NMR spectrum.

Interpretation of the Spectrum: A Self-Validating System

The interpretation of the ¹H NMR spectrum should be a self-validating process. The predicted chemical shifts, multiplicities, and integrations should all be consistent with the proposed structure.

-

Chemical Shifts: The downfield region (δ > 7.0 ppm) will contain the aromatic protons of the pyrazole and 3-chlorophenyl rings. The amino group protons will likely appear in the mid-field region (δ 5.0-6.0 ppm), and the ethyl ester protons will be in the upfield region (δ 1.2-4.4 ppm).

-

Multiplicities: The splitting patterns are key to confirming connectivity. The quartet and triplet of the ethyl group are a classic signature. The multiplicities of the aromatic protons will depend on their coupling constants, which can provide further structural information.

-

Integration: The integral values must correspond to the number of protons in each environment (1H for each aromatic proton, 2H for the NH₂ and CH₂, and 3H for the CH₃).

Any significant deviation from the predicted spectrum should prompt a re-evaluation of the structure or consideration of potential impurities.

Conclusion

This guide provides a comprehensive framework for the prediction and interpretation of the ¹H NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently elucidate the structure of this and related compounds. The principles outlined here are fundamental to the characterization of novel chemical entities and are essential for ensuring the scientific integrity of research in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. web.pdx.edu [web.pdx.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This document outlines predicted chemical shifts, a comprehensive experimental protocol for acquiring 13C NMR data, and a logical workflow for the analysis.

Predicted 13C NMR Spectral Data

Figure 1. Structure and numbering of this compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~153 | The C3 carbon of the pyrazole ring is typically observed in this region. |

| C4 | ~97 | The C4 carbon, situated between two nitrogen atoms and adjacent to a carboxylate group, is expected to be significantly shielded. |

| C5 | ~145 | The C5 carbon, bonded to an amino group, will be deshielded compared to C4. |

| C=O | ~163 | The carbonyl carbon of the ethyl ester group characteristically appears in this downfield region. |

| O-CH2 | ~60 | The methylene carbon of the ethyl group is expected in this range. |

| CH3 | ~14 | The methyl carbon of the ethyl group will be found in the upfield region. |

| C1' | ~139 | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| C2' | ~120 | Aromatic CH carbon ortho to the pyrazole substituent. |

| C3' | ~135 | The carbon atom bearing the chlorine substituent will be deshielded. |

| C4' | ~128 | Aromatic CH carbon para to the pyrazole substituent. |

| C5' | ~126 | Aromatic CH carbon meta to the pyrazole substituent and adjacent to the chlorine. |

| C6' | ~122 | Aromatic CH carbon ortho to the pyrazole substituent. |

Note: These are predicted values and may vary slightly from experimental results. The solvent used for analysis can also influence the chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for obtaining a high-quality 13C NMR spectrum of the title compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.[1][2]

-

Concentration: Dissolve approximately 10-20 mg of the purified solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If the solvent does not contain TMS, a small amount can be added.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Setting |

| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). |

| Acquisition Time (AQ) | 1-2 seconds. |

| Relaxation Delay (D1) | 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons. |

| Number of Scans (NS) | 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0-200 ppm (approximately 25,000 Hz on a 500 MHz spectrometer). |

| Temperature | Standard probe temperature (e.g., 298 K). |

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) or to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. Integration is generally not quantitative for standard 13C NMR spectra.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the complete 13C NMR analysis of this compound.

Discussion of Expected Spectral Features

The 13C NMR spectrum of this compound is expected to exhibit a total of 12 distinct signals, corresponding to the 12 chemically non-equivalent carbon atoms in the molecule.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the electronic effects of the substituents. The amino group at C5 is an electron-donating group, which will affect the electron density and thus the chemical shifts of the ring carbons. The 1-phenyl substituent will also have a significant impact on the electronic environment of the pyrazole ring.[1][2][3]

-

Ethyl Carboxylate Group: The carbonyl carbon of the ethyl ester will be the most deshielded signal in the spectrum, appearing at a high chemical shift value. The methylene and methyl carbons of the ethyl group will appear in the upfield region, with the methylene carbon being more deshielded due to its proximity to the oxygen atom.

-

3-Chlorophenyl Group: The six carbons of the 3-chlorophenyl ring are expected to show four distinct signals due to the symmetry of the substituent pattern. The carbon atom directly bonded to the chlorine (C3') will be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region (approximately 120-140 ppm). The assignment of these signals can be aided by comparing the spectrum to that of 3-chloroaniline or similar compounds.

By combining the predicted chemical shifts with the general knowledge of 13C NMR spectroscopy of pyrazole derivatives, a confident structural elucidation of this compound can be achieved. For unambiguous assignment, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

References

Mass Spectrometric Analysis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric properties of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the compound's key molecular data, a detailed experimental protocol for its analysis by mass spectrometry, and a proposed fragmentation pattern based on the analysis of structurally similar compounds.

Core Compound Data

The accurate mass and molecular formula are critical for the identification and characterization of a compound by high-resolution mass spectrometry. The key identifiers for this compound are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ |

| Molecular Weight | 265.70 g/mol |

| Exact Mass | 265.0618043 g/mol |

| CAS Number | 15001-08-8 |

Experimental Protocol for Mass Spectrometric Analysis

The following protocol provides a general framework for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). The specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

For LC-MS analysis, further dilute the stock solution to a concentration range suitable for the calibration curve.

-

Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column is a suitable choice for the separation of this compound.

-

Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. The gradient can be optimized to achieve good peak shape and separation.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 25-40 °C.

3. Mass Spectrometry (MS) Parameters

-

Ionization Source: Electrospray ionization (ESI) is the preferred method for this type of molecule.[2] Both positive and negative ion modes should be evaluated, though positive mode is generally more common for compounds with basic nitrogen atoms.

-

Ionization Mode: Positive Ion Mode ([M+H]⁺)

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation)

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

-

Desolvation Temperature: 350-500 °C

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Mass Spectral Data and Fragmentation Analysis

While a specific mass spectrum for this compound is not publicly available, a plausible fragmentation pattern can be proposed based on the known fragmentation of pyrazole derivatives and the analysis of structurally similar compounds, such as Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[3][4]

The expected protonated molecular ion ([M+H]⁺) would have an m/z of approximately 266.0691, considering the isotopic distribution of chlorine.

Proposed Fragmentation Pathway

The fragmentation of pyrazoles is known to involve characteristic losses, such as the expulsion of HCN and N₂.[5] For the title compound, the primary fragmentation pathways are expected to involve the cleavage of the ester group and fragmentation of the pyrazole ring system.

Below is a proposed fragmentation pathway visualized using the DOT language.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Interpretation of the Fragmentation Pathway:

-

[M+H]⁺ (m/z 266/268): The protonated molecular ion, showing the characteristic isotopic pattern for a chlorine-containing compound.

-

Loss of Ethylene (m/z 238/240): A common fragmentation for ethyl esters, proceeding through a McLafferty rearrangement, resulting in the loss of ethylene (C₂H₄).

-

Loss of Ethanol (m/z 220/222): Cleavage of the ester group with the loss of a neutral ethanol molecule (C₂H₅OH).

-

Loss of Carbon Monoxide (m/z 210/212): Subsequent loss of carbon monoxide (CO) from the fragment at m/z 238/240.

-

Formation of the Chlorophenyl-diazonium fragment (m/z 140/142): Cleavage of the pyrazole ring can lead to the formation of a chlorophenyl-diazonium type ion.

-

Formation of the Chlorophenyl cation (m/z 111/113): Subsequent loss of a neutral N₂H species from the m/z 140/142 fragment.

Signaling Pathways and Biological Context

Currently, there is no publicly available information detailing the specific signaling pathways in which this compound is involved. Pyrazole derivatives are a well-known class of compounds with a broad range of biological activities, and their mechanism of action is often dependent on the specific substitution pattern. Further research is required to elucidate the biological targets and signaling pathways associated with this particular compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided data and protocols offer a starting point for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The proposed fragmentation pathway, based on the analysis of related structures, serves as a valuable tool for the identification and structural elucidation of this and other similar pyrazole derivatives. Further experimental work is necessary to confirm the proposed fragmentation and to investigate the biological activity of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BiblioBoard [openresearchlibrary.org]

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Executive Summary

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and agrochemical synthesis.[1][2] Its molecular architecture, featuring primary amine, ester, chlorophenyl, and pyrazole moieties, makes it a versatile precursor for developing novel therapeutic agents, including anti-inflammatory drugs and covalent inhibitors for cancer therapy.[1][3] Given its pivotal role in synthesis, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular identity and purity of this compound. This guide offers a detailed interpretation of its FT-IR spectrum, explaining the causality behind characteristic absorption bands and providing a validated protocol for analysis.

Introduction to the Molecule and Spectroscopic Verification

Molecular Profile: A Multifunctional Synthetic Intermediate

The subject of this guide, this compound, possesses the chemical formula C₁₂H₁₂ClN₃O₂. Its structure is a confluence of several key functional groups, each contributing distinct vibrational signatures to its infrared spectrum. Understanding these individual components is the first step in a comprehensive spectral analysis.

-

Primary Aromatic Amine (-NH₂): Attached to the pyrazole ring, this group is a key site for further chemical modification.

-

Ethyl Ester (-COOCH₂CH₃): This carboxylate group provides another reactive handle and significantly influences the electronic properties of the pyrazole core.

-

Substituted Pyrazole Ring: A five-membered aromatic heterocycle that forms the core scaffold.

-

3-Chlorophenyl Group: A meta-substituted aromatic ring whose presence and substitution pattern can be confirmed by specific IR bands.

The reliable identification of this intermediate is a critical quality control step in any multi-step synthesis, ensuring the integrity of the final product.

The Principle of FT-IR Spectroscopy in Structural Elucidation

FT-IR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample's molecules.[4] Covalent bonds within a molecule are not static; they vibrate by stretching and bending at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs that energy, resulting in a peak (or a downward-pointing band in a transmittance spectrum).[5]

The resulting spectrum is a unique molecular "fingerprint," with two key regions for interpretation:[6]

-

Functional Group Region (4000-1500 cm⁻¹): This region contains characteristic absorptions for specific functional groups (e.g., O-H, N-H, C=O).[7] These bands are generally well-defined and allow for the rapid identification of the key chemical moieties present.

-

Fingerprint Region (<1500 cm⁻¹): This zone is highly complex, containing a multitude of overlapping peaks from C-C, C-O, and C-N single-bond stretches, as well as various bending vibrations.[5][8] While difficult to assign individually, the overall pattern in this region is unique to a specific molecule, making it invaluable for confirming identity by comparing it against a reference spectrum.[6]

Experimental Protocol for FT-IR Analysis

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following describes a self-validating methodology for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet technique.

Step-by-Step Methodology

-

Sample and Reagent Preparation:

-

Ensure the sample is dry and free of solvent residues. Grind approximately 1-2 mg of the compound into a fine powder using an agate mortar and pestle.

-

Add ~200 mg of spectroscopic grade Potassium Bromide (KBr). KBr is used because it is transparent to infrared radiation in the mid-IR region.

-

Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes to ensure homogeneous dispersion.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is crucial as it minimizes light scattering and produces a flat baseline.

-

-

Instrument Setup and Background Scan:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Before scanning the sample, run a background scan with an empty sample compartment. This step is critical as it records the spectrum of atmospheric water and carbon dioxide, which is then automatically subtracted from the sample spectrum to prevent interference.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typical parameters for high-quality data include:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

-

-

-

Data Processing:

-

Perform baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks with their corresponding wavenumber values (cm⁻¹).

-

Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Detailed Spectral Interpretation

The FT-IR spectrum of this compound can be logically dissected by examining the characteristic regions.

High-Frequency Region (>2500 cm⁻¹): N-H and C-H Stretching Vibrations

This region is dominated by stretching vibrations of bonds involving hydrogen.

-

N-H Stretching (Amine): The primary amine group (-NH₂) is expected to show two distinct, sharp to medium-intensity bands in the 3500-3300 cm⁻¹ range.[7][9][10]

-

Asymmetric Stretch: Typically appears at a higher wavenumber (~3450 cm⁻¹).

-

Symmetric Stretch: Appears at a lower wavenumber (~3350 cm⁻¹). The presence of two peaks is definitive for a primary amine (R-NH₂), distinguishing it from secondary amines (one peak) and tertiary amines (no peak).[11]

-

-

C-H Stretching (Aromatic): The C-H bonds on the chlorophenyl and pyrazole rings give rise to weak to medium absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][12] The presence of peaks in this specific area is a strong indicator of aromatic or unsaturated systems.

-

C-H Stretching (Aliphatic): The ethyl group (-CH₂CH₃) produces strong stretching absorptions just below 3000 cm⁻¹, generally between 2980-2850 cm⁻¹.[8][12] These are due to the symmetric and asymmetric stretching of the methyl and methylene C-H bonds.

Carbonyl and Double-Bond Region (1800-1500 cm⁻¹)

This region is crucial for identifying the ester and the aromatic ring systems.

-

C=O Stretching (Ester): The most intense and sharpest peak in the entire spectrum is typically the carbonyl stretch of the ester group. For an α,β-unsaturated ester (conjugated with the pyrazole ring), this absorption is expected in the 1730-1715 cm⁻¹ range.[12][13] The conjugation delocalizes the pi-electrons of the carbonyl, slightly weakening the C=O bond and lowering its vibrational frequency compared to a saturated ester (1750-1735 cm⁻¹).[13][14]

-

C=C and C=N Ring Stretching: The pyrazole and chlorophenyl rings exhibit a series of medium to strong absorptions between 1620-1450 cm⁻¹.[15] These complex vibrations are characteristic of aromatic and heteroaromatic systems.

-

N-H Bending (Amine): The primary amine also has a scissoring (bending) vibration that typically appears as a medium-intensity band in the 1650-1580 cm⁻¹ range.[9][10] This peak can sometimes overlap with the aromatic C=C stretching bands.

The Fingerprint Region (<1500 cm⁻¹): A Unique Molecular Signature

This region contains a wealth of structural information, though individual peak assignment can be complex.

-

C-O Stretching (Ester): Esters are characterized by two strong C-O stretching bands.[8][16]

-

Asymmetric C-O-C Stretch: A strong, broad band typically found between 1300-1150 cm⁻¹, corresponding to the =C-O-C portion of the ester.

-

Symmetric O-C-C Stretch: Another strong band, usually between 1100-1000 cm⁻¹, from the O-C-C moiety.[13]

-

-

C-N Stretching (Aromatic Amine-like): The stretching vibration of the C-N bond connecting the pyrazole ring to the amino group is expected as a strong band in the 1335-1250 cm⁻¹ region.[10]

-

Aromatic C-H Out-of-Plane Bending: The C-H bonds on the chlorophenyl ring produce strong bands in the 900-675 cm⁻¹ range. The specific pattern of these bands is diagnostic of the substitution pattern. For a 1,3-disubstituted (meta) ring, characteristic absorptions are expected.

-

C-Cl Stretching: The carbon-chlorine bond stretch typically gives rise to a medium to strong absorption in the 800-600 cm⁻¹ range.

Data Summary and Structural Confirmation

The following table summarizes the expected key vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3450, ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl & Pyrazole Rings |

| 2980-2850 | Strong | Aliphatic C-H Stretch | Ethyl Group |

| 1730-1715 | Very Strong, Sharp | C=O Stretch (Conjugated) | Ester |

| 1650-1580 | Medium | N-H Bend | Primary Amine |

| 1620-1450 | Medium-Strong | C=C and C=N Ring Stretches | Phenyl & Pyrazole Rings |

| 1335-1250 | Strong | C-N Stretch | Aryl-Amine |

| 1300-1150 | Strong | Asymmetric C-O-C Stretch | Ester |

| 1100-1000 | Strong | Symmetric O-C-C Stretch | Ester |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Phenyl Ring |

| 800-600 | Medium-Strong | C-Cl Stretch | Chlorophenyl |

Annotated Molecular Structure Diagram

Caption: Key functional groups and their characteristic IR vibrations.

Conclusion

The FT-IR spectrum of this compound presents a rich tapestry of information that serves as a robust tool for its identification. The definitive presence of two N-H stretching bands (~3400 cm⁻¹), a strong conjugated C=O stretch (~1720 cm⁻¹), multiple C-O ester bands in the fingerprint region, and characteristic aromatic absorptions provides a unique and verifiable spectral signature. For researchers in drug development and chemical synthesis, mastering the interpretation of this spectrum is a foundational step in ensuring the quality and identity of this crucial synthetic intermediate, thereby upholding the integrity of the subsequent research and development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azooptics.com [azooptics.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. rockymountainlabs.com [rockymountainlabs.com]

An In-depth Technical Guide on the Stability of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. As a key building block, its chemical stability is a critical parameter that influences its storage, handling, formulation development, and the overall quality of the final product. This technical guide provides a comprehensive overview of the stability of this compound, including its degradation profile under various stress conditions, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ |

| Molecular Weight | 265.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 115-117 °C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. |

| pKa | Not readily available, but the amino group is expected to be weakly basic. |

Stability Profile

The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Summary of Forced Degradation Studies

The following table summarizes the degradation behavior of the compound under different stress conditions. The data presented is a representative summary derived from typical forced degradation studies on similar chemical entities.

| Stress Condition | Reagent/Condition | Duration | Observation | % Degradation (Illustrative) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant degradation | ~ 25% |

| Base Hydrolysis | 0.1 M NaOH | 4 hours | Rapid and extensive degradation | > 80% |

| Oxidative Degradation | 3% H₂O₂ | 48 hours | Moderate degradation | ~ 15% |

| Thermal Degradation | 80°C | 72 hours | Minimal degradation | < 5% |

| Photostability | ICH Option 2 (UV/Vis light) | 7 days | Noticeable degradation | ~ 20% |

Degradation Pathways

Based on the forced degradation studies and the chemical structure of this compound, several potential degradation pathways can be postulated.

The ester functional group is the most probable site for hydrolysis.

-

Acid-catalyzed hydrolysis: Under acidic conditions, the ester is likely to hydrolyze to the corresponding carboxylic acid, 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, and ethanol.

-

Base-catalyzed hydrolysis: Saponification under basic conditions will also yield the carboxylate salt. This reaction is typically much faster than acid-catalyzed hydrolysis.

The pyrazole ring and the amino group are susceptible to oxidation. Potential oxidation products could include N-oxides or hydroxylated derivatives.

The aromatic chlorophenyl ring and the pyrazole nucleus are chromophores that can absorb UV radiation, leading to photodegradation. Potential reactions include dehalogenation or rearrangement of the pyrazole ring.

Recommended Storage and Handling

Based on the available stability data, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:

-

Temperature: For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[1] For short-term use, storage at room temperature in a dry environment is also acceptable.

-

Light: The compound should be protected from light to prevent photodegradation. Amber-colored vials or storage in the dark is advised.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially for long-term storage or if the compound is to be used in sensitive applications.

-

Moisture: Keep the container tightly sealed to protect from moisture, which could facilitate hydrolysis.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following sections outline the protocols for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol describes the conditions for inducing degradation of this compound.

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 4 hours.

-

Neutralize with an appropriate amount of 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution in the dark at room temperature for 48 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place the solid compound in a thermostatically controlled oven at 80°C for 72 hours.

-

After the specified time, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

-

-

Photostability Testing:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).

-

Simultaneously, keep a control sample protected from light.

-

After exposure, dissolve both the exposed and control samples in the mobile phase to a final concentration of 100 µg/mL.

-

-

Analysis: Analyze all the stressed samples, along with an unstressed control solution, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Logical Workflow for Stability Testing

References

An In-depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus represents a cornerstone in medicinal chemistry, a privileged scaffold that continues to yield compounds of significant therapeutic potential. Its inherent chemical versatility and diverse biological activities have led to the development of numerous FDA-approved drugs. Within this broad class, 5-aminopyrazole derivatives have emerged as particularly fruitful starting points for the discovery of novel agents targeting key pathways in inflammation and oncology. This guide focuses on a specific, yet highly representative, member of this family: Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. We will delve into its fundamental properties, synthesis, characterization, and the scientific rationale behind its importance as a building block in the quest for new medicines.

Section 1: Core Molecular Attributes

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its application in research and development. These attributes govern its behavior in both chemical reactions and biological systems.

Physicochemical and Structural Data

The essential identifiers and properties of this compound are summarized in the table below. This data is critical for accurate record-keeping, safety assessments, and the design of experimental protocols.

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ |

| Molecular Weight | 265.70 g/mol [1][2][3] |

| CAS Number | 15001-08-8[1][2] |

| Appearance | White crystalline solid[1] |

| Melting Point | 115-122 °C[1][3] |

| Boiling Point | 419.5 °C at 760 mmHg[3] |

| Density | 1.37 g/cm³[3] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents like ethanol, methanol, and DMSO. |

Molecular Structure

The structural arrangement of atoms dictates the molecule's reactivity and its ability to interact with biological targets. The diagram below illustrates the key functional groups: a pyrazole ring, a 3-chlorophenyl substituent at the N1 position, an amino group at the C5 position, and an ethyl carboxylate group at the C4 position. The presence of the chlorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of the molecule.

References

An In-depth Technical Guide to the Purity Analysis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document details a plausible synthetic route to anticipate potential process-related impurities and outlines a multi-faceted analytical approach for identification, quantification, and characterization. This guide includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and spectroscopic techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of comparison for laboratory application.

Introduction

This compound (CAS No. 15001-08-8) is a substituted pyrazole derivative with significant applications in the synthesis of bioactive molecules. Its structural motif is a common scaffold in the development of anti-inflammatory agents, analgesics, and other therapeutic agents. The purity of this intermediate is paramount as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide presents a systematic approach to the purity analysis of this compound, addressing the identification and quantification of potential impurities.

Potential Impurities from Synthesis

A common and efficient method for the synthesis of 5-aminopyrazole derivatives is the Knorr pyrazole synthesis and related cyclocondensation reactions. A plausible synthetic route for this compound involves the reaction of (3-chlorophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate.

Based on this synthetic pathway, several potential process-related impurities can be anticipated.